1-(3-Aminopropanoyl)piperidine-4-carbonitrile
Overview
Description
1-(3-Aminopropanoyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound has been used in the synthesis of derivatives with significant in vitro anticancer activities. For example, pyrano[3,2-c]chromene derivatives synthesized using piperidine as a catalyst demonstrated excellent antitumor activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. These compounds induced cell cycle arrest at the G2/M phases and triggered apoptosis, indicating their potential as anticancer agents (El-Agrody et al., 2020).
Antimicrobial Activity
Another application involves the synthesis of compounds with antimicrobial properties. For instance, 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile exhibited favorable antibacterial and antifungal activities, comparable to reference antimicrobial agents. This compound's mechanism of action was further explored through molecular docking analysis, highlighting its bactericidal and fungicidal effects (Okasha et al., 2022).
Synthesis of Donor–Acceptor Chromophores
The chemical has also been employed in the synthesis of novel donor–acceptor chromophores. Such chromophores have been synthesized through reactions involving malononitrile and various arylpropane-1,2-diones in the presence of piperidine, showcasing the versatility of 1-(3-Aminopropanoyl)piperidine-4-carbonitrile in the development of compounds with potential applications in materials science (Fedoseev et al., 2016).
Synthesis of Pyrimidine Carbonitrile Derivatives
Furthermore, this compound has facilitated the synthesis of pyrimidine carbonitrile derivatives exhibiting significant in vitro antimicrobial activity. This application underscores the compound's role in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Bhat & Begum, 2021).
Properties
IUPAC Name |
1-(3-aminopropanoyl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVLCGYNDPLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.